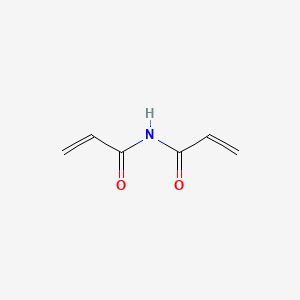
Diacrylamide
Overview
Description
Diacrylamide, also known as N,N’-diacryloyl-1,4-butanediamine, is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of two acrylamide groups attached to a central diamine structure. This compound is of significant interest in polymer chemistry due to its ability to form highly reactive and crosslinkable polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacrylamide can be synthesized through a two-step process involving the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts with another molecule of acrylamide to form this compound . The reaction conditions typically involve moderate temperatures and controlled pH to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction mixture is continuously fed into the reactor, where it undergoes polymerization inhibition and catalysis to form this compound. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Diacrylamide undergoes various chemical reactions, including:
Polymerization: this compound can undergo free-radical polymerization to form crosslinked polymers.
Nucleophilic Addition: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups of this compound, resulting in mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, this compound can react with electron-rich dienes to form norbornene adducts.
Common Reagents and Conditions
Polymerization: Common initiators include benzoyl peroxide, azobisisobutyronitrile, and UV light.
Nucleophilic Addition: Reagents such as ethanol, methanol, and primary amines are commonly used.
Diels-Alder Reactions: Electron-rich dienes such as cyclopentadiene are used, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the adducts.
Major Products Formed
Polymerization: Crosslinked polyacrylamide gels with varying degrees of crosslink density.
Nucleophilic Addition: Mono- and disubstituted acrylamide derivatives.
Diels-Alder Reactions:
Scientific Research Applications
Diacrylamide has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of hydrogels, superabsorbents, and adhesives.
Biomedical Applications: Employed in the development of stimuli-responsive nanogels for drug delivery, tissue engineering, and wound healing.
Gene Delivery: Utilized in the synthesis of non-linear topological structure polymers for enhanced gene delivery efficiency.
Analytical Chemistry: Used in the preparation of polyacrylamide gels for electrophoresis and chromatography.
Mechanism of Action
Diacrylamide exerts its effects primarily through its ability to undergo polymerization and crosslinking reactions. The acrylamide groups in this compound are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of crosslinked polymer networks. These networks exhibit unique mechanical and chemical properties, making them suitable for a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: A widely used crosslinking agent in polyacrylamide gels.
Acrylamide: A simpler monomer used in the synthesis of polyacrylamides.
Pentanediol Diacrylate: A multifunctional acrylic monomer used in UV and EB cure formulations.
Uniqueness
Diacrylamide is unique due to its bifunctional nature, allowing it to form highly crosslinked polymer networks with enhanced mechanical properties. Its ability to undergo various chemical reactions, including polymerization, nucleophilic addition, and Diels-Alder reactions, makes it a versatile compound in polymer chemistry and materials science .
Properties
CAS No. |
20602-80-6 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-prop-2-enoylprop-2-enamide |
InChI |
InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |
InChI Key |
CHDKQNHKDMEASZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(=O)C=C |
Canonical SMILES |
C=CC(=O)NC(=O)C=C |
Key on ui other cas no. |
20602-80-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














